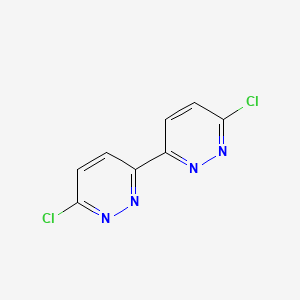

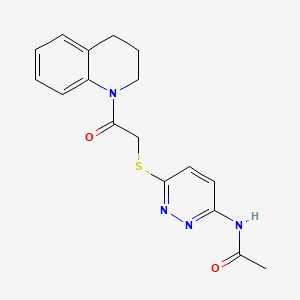

![molecular formula C17H12Cl2N2O2 B2829433 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-40-4](/img/structure/B2829433.png)

2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole (2C3CBMI) is a synthetic compound that has been studied for its potential applications in scientific research. It is a type of indole, which is a heterocyclic aromatic organic compound characterized by a six-membered ring composed of five carbon atoms and one nitrogen atom. 2C3CBMI is an important synthetic intermediate used in the synthesis of a variety of pharmaceuticals and other compounds.

Scientific Research Applications

Peroxide Oxidation and Catalysis

Indole derivatives undergo peroxide oxidation processes, as demonstrated by the oxidation of indole by H2O2 to give oxindole as the major product, facilitated by chloroperoxidase catalysis. This reaction is significant for its high selectivity and efficiency under optimal conditions, showcasing the potential for specific oxidative transformations in synthetic chemistry (Corbett & Chipko, 1979).

Alkenylation and Palladium Acetate Catalysis

The alkenylation of 1-acylindoles with olefins bearing electron-withdrawing substituents, using palladium acetate, results in selective 3-alkenylation of the indole nucleus. This process is crucial for the synthesis of 2-alkenyl substituted indoles, indicating a method for introducing alkene groups into the indole framework, which is valuable in the synthesis of complex organic molecules (Itahara, Ikeda, & Sakakibara, 1983).

Structural Investigations

Research on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole derivatives reveals insights into molecular structures achieved through acid-catalyzed condensation and cyclization reactions. These studies provide valuable information on the conformation and crystallization of complex indole derivatives, contributing to the understanding of molecular interactions and packing in crystals (Yamuna, Sridharan, Prasad, & Zeller, 2010).

Microbial Degradation of Indoles

Indole and its derivatives, including environmental pollutants like 3-methylindole and 4-chloroindole, can be degraded by microbes through various aerobic and anaerobic pathways. This microbial degradation involves different genes, highlighting the biological processes that can mitigate the impact of these compounds on the environment (Arora, Sharma, & Bae, 2015).

properties

IUPAC Name |

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-21-15-8-3-2-7-13(15)14(16(21)19)10-20-23-17(22)11-5-4-6-12(18)9-11/h2-10H,1H3/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKYITWDIBNNKL-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

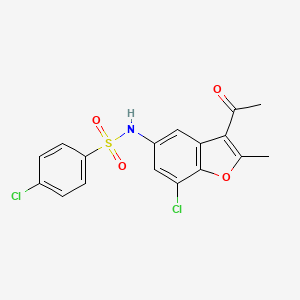

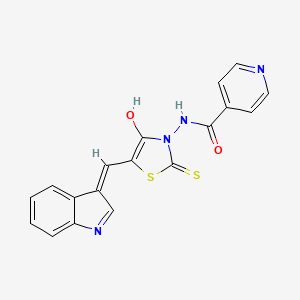

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2829350.png)

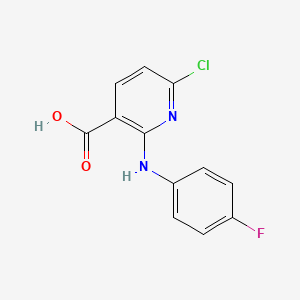

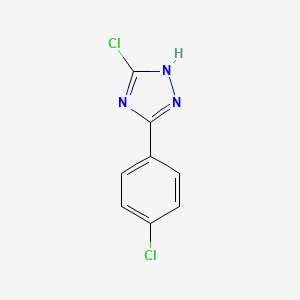

![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)

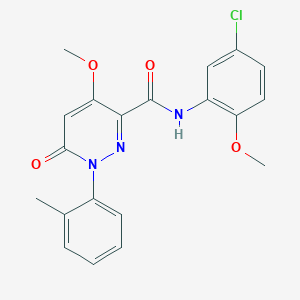

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)

![3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2829357.png)

![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2829367.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2829371.png)